7-Oxodehydroabietic acid
Overview
Description
7-Oxodehydroabietic acid is an organic compound derived from abietic acid, a naturally occurring resin acid found in pine trees. It is a diterpene resin acid with the molecular formula C20H26O3 and a molecular weight of 314.42 g/mol . This compound is known for its white crystalline solid appearance and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxodehydroabietic acid can be synthesized through the oxidation of dehydroabietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves the extraction of dehydroabietic acid from rosin or rosin oil, followed by its oxidation. The extracted dehydroabietic acid is subjected to oxidation reactions using industrial-scale oxidizing agents and solvents. The final product is then purified and crystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Oxodehydroabietic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives such as 7,15-dioxodehydroabietic acid.
Reduction: Formation of 7-hydroxydehydroabietic acid.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Oxodehydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its effects on insect growth and development, particularly in pest control research.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used as a component in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 7-oxodehydroabietic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can interfere with the endocrine activity of insects, affecting their growth and development . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
7-Oxodehydroabietic acid is unique due to its specific structure and functional groups. Similar compounds include:
Dehydroabietic acid (CAS#1740-19-8): The precursor to this compound, differing by the presence of a ketone group in the latter.
15-Hydroxydehydroabietic acid (CAS#54113-95-0): Similar structure with an additional hydroxyl group.
7alpha,15-Dihydroxydehydroabietic acid (CAS#155205-64-4): Contains two hydroxyl groups at different positions.
15-Hydroxy-7-oxodehydroabietic acid (CAS#95416-25-4): Contains both a hydroxyl and a ketone group.
These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJSDLNPCSSNW-MISYRCLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075074 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-55-4 | |
Record name | 7-Oxodehydroabietic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-OXODEHYDROABIETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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